Cas no 1256162-94-3 (5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde)

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic organic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chloro group at the 5-position and a formyl group at the 3-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions, while the chloro substituent enhances reactivity in cross-coupling processes. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in medicinal chemistry research, enabling the construction of complex molecules with potential biological activity.
5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde structure
1256162-94-3 structure
Product Name:5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde
CAS No:1256162-94-3
MF:C7H4ClN3O
MW:181.579159736633
MDL:MFCD22551530
CID:1036250
PubChem ID:58196401
Update Time:2025-09-27

5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
    • 5-chloropyrazole [1,5- a] pyrimidine-3-formaldehyde]
    • SCHEMBL852388
    • MFCD22551530
    • EN300-114763
    • AKOS016000861
    • SY041060
    • 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxaldehyde
    • AS-69343
    • F52625
    • NYWPUMGVBDABLA-UHFFFAOYSA-N
    • CS-0035683
    • DTXSID10728925
    • Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 5-chloro-
    • 1256162-94-3
    • DB-113722
    • 5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde
    • MDL: MFCD22551530
    • Inchi: 1S/C7H4ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-4H
    • InChI Key: NYWPUMGVBDABLA-UHFFFAOYSA-N
    • SMILES: ClC1C=CN2C(=C(C=O)C=N2)N=1

Computed Properties

  • Exact Mass: 181.0042895g/mol
  • Monoisotopic Mass: 181.0042895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 47.3Ų

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5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1256162-94-3)5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde
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Quantity:10.0g/25.0g/50.0g/100.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:38
Price ($):181.0/434.0/825.0/1568.0
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Additional information on 5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS No. 1256162-94-3): Structural Insights and Emerging Applications in Chemical Biology

The 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, identified by the CAS registry number 1256162-94-3, represents a structurally unique compound at the intersection of heterocyclic chemistry and medicinal applications. This molecule combines the rigid framework of a pyrazolo[1,5-a]pyrimidine core with a terminal aldehyde group, creating a versatile platform for exploring chemical reactivity and biological interactions. Recent advancements in synthetic methodologies and computational modeling have revitalized interest in this compound's potential across drug discovery and materials science.

Structurally, the pyrazolo[1,5-a]pyrimidine scaffold exhibits aromatic stability due to resonance delocalization between the pyrazole and pyrimidine rings. The chloro substituent at position 5 modulates electronic properties, enhancing binding affinity for metal ions or protein receptors. Meanwhile, the aldehyde functional group (-CHO) enables selective derivatization via aldol condensations or Schiff base formation. These features make it an ideal precursor for synthesizing bioactive molecules such as kinase inhibitors or fluorescent probes.

In drug discovery, recent studies highlight its role as a lead compound for anticancer therapies. A 2023 publication in Journal of Medicinal Chemistry demonstrated that analogs of this compound selectively inhibit Polo-like kinase 1 (PLK1), a validated target in tumor cell cycle regulation. The aldehyde group facilitates covalent binding to cysteine residues in the kinase active site through Michael addition mechanisms, offering advantages over reversible inhibitors.

Synthetic chemists have exploited its reactivity to develop novel cross-coupling protocols. A groundbreaking 2024 study revealed that this compound acts as an effective directing group in palladium-catalyzed C–N bond formations under mild conditions. The chlorine atom's electron-withdrawing effect enhances substrate activation while the aldehyde provides coordination sites for transition metal complexes. This dual functionality enables one-pot synthesis of complex heterocycles with high atom economy.

In biosensing applications, researchers have engineered its photochemical properties by attaching fluorescent tags to the aldehyde moiety. A 2023 Nature Communications report described its use as a turn-on probe for detecting intracellular reactive oxygen species (ROS). The conjugated π-system undergoes fluorescence resonance energy transfer (FRET) quenching until ROS-mediated oxidation of the aldehyde generates emissive products with distinct photophysical characteristics.

Computational studies using density functional theory (DFT) have elucidated its interactions with biological targets at atomic resolution. Molecular docking simulations predict strong binding interactions with histone deacetylase enzymes through hydrogen bonding between the carbonyl oxygen and enzyme residues. These insights guide structure-based optimization strategies to improve pharmacokinetic profiles while maintaining selectivity.

Sustainable synthesis pathways are being developed using enzyme-catalyzed approaches. A 2024 Angewandte Chemie paper demonstrated that ketoreductases can stereoselectively reduce precursor ketones into chiral intermediates with >98% ee values under aqueous conditions. This enzymatic strategy eliminates hazardous organic solvents traditionally used in asymmetric reductions.

The compound's unique redox properties are now being explored for energy storage systems. Electrochemical studies show reversible oxidation at +0.8 V vs Ag/AgCl reference electrode due to electron delocalization across the heterocyclic core and aldehyde group. This behavior makes it a promising candidate for cathode materials in next-generation lithium-ion batteries with improved charge retention capacity.

Cutting-edge research also investigates its role in supramolecular assemblies. Self-assembly experiments reveal that π-stacking interactions between pyrazolo[1,5-a]pyrimidine units form columnar liquid crystals at temperatures above 80°C, offering tunable optical properties through substituent variation on the aldehyde side chain.

In conclusion, CAS No. 1256162-94-3 represents more than just a chemical entity - it embodies a dynamic research frontier where structural versatility meets functional innovation across multiple scientific disciplines. Ongoing investigations into its photochemical behavior, catalytic applications, and biocompatible derivatives promise transformative advancements in both academic research and industrial product development.

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(CAS:1256162-94-3)5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde
A910631
Purity:99%/99%/99%/99%
Quantity:10.0g/25.0g/50.0g/100.0g
Price ($):181.0/434.0/825.0/1568.0
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